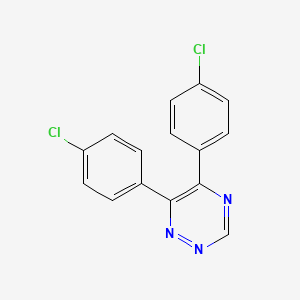

1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. researchgate.net This class of compounds is fundamental to medicinal chemistry and materials science due to their diverse biological and physical properties. researchgate.netjmchemsci.com Triazines are a specific group of these heterocycles, distinguished by a six-membered aromatic ring containing three nitrogen atoms, analogous to a benzene (B151609) ring where three C-H units are replaced by nitrogen. jmchemsci.comijpsr.info

There are three structural isomers of triazine, determined by the relative positions of the nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579). jmchemsci.comwikipedia.org The compound 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- belongs to the 1,2,4-triazine isomer family, also known as asymmetric or a-triazines. mdpi.com These compounds are generally characterized as weak bases with a resonance energy lower than that of benzene, which makes them more susceptible to nucleophilic substitution. nih.gov

Academic Significance of the 1,2,4-Triazine Core Structure

Among the three triazine isomers, the 1,2,4-triazine core is the most extensively studied by researchers. mdpi.com This is largely due to the vast array of biological activities exhibited by its derivatives. researchgate.netingentaconnect.com The 1,2,4-triazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be used to derive potent ligands for more than one type of biological target. researchgate.net

Derivatives of 1,2,4-triazine have been reported to possess a broad spectrum of pharmacological properties, including:

Anticancer researchgate.netijpsr.infoingentaconnect.com

Antimicrobial ijpsr.infoingentaconnect.com

Antiviral and Anti-HIV ijpsr.info

Anti-inflammatory researchgate.netingentaconnect.com

Antimalarial ijpsr.info

Anticonvulsant researchgate.net

Analgesic ijpsr.info

Antihypertensive ijpsr.info

Beyond medicine, these compounds are also significant in agricultural chemistry, where they are used as herbicides and pesticides. mdpi.comingentaconnect.com Furthermore, the 1,2,4-triazine ring is a versatile synthon in organic chemistry. It can participate in specific chemical transformations, such as the inverse electron demand Diels-Alder reaction, which allows for the synthesis of other complex heterocyclic systems like pyridines. wikipedia.org

Overview of Advanced Research on 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-

Research on 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- and its close analogs, particularly the 5,6-diaryl-1,2,4-triazines, is a dynamic area of study. researchgate.net

Synthesis: The most common and classical method for synthesizing the 5,6-disubstituted-1,2,4-triazine core involves the condensation reaction of a 1,2-dicarbonyl compound (like benzil (B1666583) or its derivatives) with an amidrazone or a similar reagent like semicarbazide (B1199961) or thiosemicarbazide (B42300). jmchemsci.comwikipedia.org For 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-, the logical starting material would be 4,4'-dichlorobenzil. A study focused on synthesizing various 5,6-diaryl-1,2,4-triazine derivatives utilized 4,4′-dichlorobenzil, which was obtained from 4-chlorobenzaldehyde (B46862) via a Stetter reaction. tandfonline.com More advanced synthetic strategies can also be employed, such as using palladium-catalyzed cross-coupling reactions to introduce the aryl groups at a later stage, allowing for greater molecular diversity. nih.gov

Research Applications: The introduction of vicinal 5,6-diaryl or heteroaryl groups onto the 1,2,4-triazine ring has attracted significant attention in medicinal chemistry. researchgate.net The specific substituents on these aryl rings, such as the chloro groups in the target compound, play a crucial role in determining the molecule's biological activity. researchgate.net Structure-activity relationship (SAR) studies on related compounds have shown that lipophilic groups, like chloro and methyl, on the 5,6-phenyl rings can be important for certain biological activities, such as anticonvulsant properties. researchgate.net

While direct research on the biological profile of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is not extensively published, studies on closely related analogs provide insight into its potential applications. For instance, various 5,6-diaryl-1,2,4-triazine derivatives have been synthesized and evaluated for a range of therapeutic targets.

Examples of Research on 5,6-Diaryl-1,2,4-Triazine Derivatives

| Research Area | Findings | Related Compound Example |

| Anti-inflammatory | Derivatives have been synthesized and shown to be potent and selective inhibitors of the COX-2 enzyme. tandfonline.comtandfonline.com | 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide tandfonline.com |

| Neurodegenerative Diseases | Potent and selective antagonists of the adenosine (B11128) A2A receptor were identified, with potential for treating Parkinson's disease. nih.govacs.org | 5,6-diphenyl-1,2,4-triazine-3-amine acs.org |

| Anticancer | Fused 1,2,4-triazine derivatives have shown promising antitumoral properties. ijpsr.info | Fused 1,2,4-triazine aryl derivatives ijpsr.info |

| Anticonvulsant | Derivatives with lipophilic groups on the phenyl rings showed desirable anticonvulsant activity. researchgate.net | 5,6-bis(4-chlorophenyl)-3-substituted-1,2,4-triazines researchgate.net |

| Antidiabetic | Analogs have demonstrated potent α-glucosidase inhibitory activity, significantly stronger than the standard drug acarbose. researchgate.net | N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide researchgate.net |

These findings underscore the therapeutic potential of the 5,6-diaryl-1,2,4-triazine scaffold. The specific electronic and steric properties conferred by the two 4-chlorophenyl substituents on the target compound make it a valuable candidate for further investigation in drug discovery programs targeting a wide range of diseases.

Structure

3D Structure

Properties

CAS No. |

102429-89-0 |

|---|---|

Molecular Formula |

C15H9Cl2N3 |

Molecular Weight |

302.2 g/mol |

IUPAC Name |

5,6-bis(4-chlorophenyl)-1,2,4-triazine |

InChI |

InChI=1S/C15H9Cl2N3/c16-12-5-1-10(2-6-12)14-15(20-19-9-18-14)11-3-7-13(17)8-4-11/h1-9H |

InChI Key |

GWFIKLZTSARYLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=NC=N2)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 1,2,4-Triazine (B1199460) Scaffold

The synthesis of 1,2,4-triazines can be broadly categorized into several key approaches, each offering distinct advantages and facing specific challenges. These methods typically rely on the reaction of 1,2-dicarbonyl compounds with reagents containing a hydrazine (B178648) moiety.

A prevalent and versatile method for synthesizing 1,2,4-triazines involves the condensation of 1,2-diketones with acid hydrazides. tandfonline.com This approach allows for the introduction of a wide array of substituents at the 3, 5, and 6 positions of the triazine ring. The reaction is often carried out in the presence of a catalyst and can be promoted by conventional heating or microwave irradiation, the latter often leading to higher yields and shorter reaction times. tandfonline.com

For instance, the one-pot condensation of an acid hydrazide, ammonium (B1175870) acetate (B1210297), and a dicarbonyl compound on a silica (B1680970) gel surface under microwave irradiation has proven to be an efficient route to 3,5,6-trisubstituted-1,2,4-triazines. tandfonline.com This method's advantages include high yields, brief reaction periods, and straightforward work-up procedures. tandfonline.com Another variation involves the cyclization of acylhydrazones of α-diketones using ammonium acetate in hot acetic acid. researchgate.net

Semicarbazide (B1199961) hydrochloride serves as a valuable precursor in the synthesis of certain 1,2,4-triazine derivatives. journalagent.comgoogle.com For example, it can be fused with 2-chloroquinolines or 2-chlorolepidines to produce 3-oxo-1,2,4-triazolo-heterocycles. journalagent.com The reaction of semicarbazide hydrochloride with formic acid is a known method for producing 1,2,4-triazol-3-one, a related heterocyclic compound. google.com The synthesis of semicarbazide hydrochloride itself can be achieved by reacting urea (B33335) with hydrazine hydrate (B1144303), followed by treatment with hydrochloric acid. youtube.comgoogle.com

Aminoguanidine (B1677879) bicarbonate is another key reagent in the synthesis of 1,2,4-triazines, particularly for introducing an amino group at the 3-position. ijisrt.commdpi.com It readily condenses with 1,2-diketones to form 3-amino-5,6-disubstituted-1,2,4-triazines. For example, refluxing a 1,2-diketone with aminoguanidine bicarbonate in a suitable solvent like n-butanol can yield the corresponding 3-amino-1,2,4-triazine. ijisrt.com This method has been employed for the synthesis of various derivatives, including those with diphenyl and di(4'fluorophenyl) substitutions at the 5 and 6 positions. ijisrt.com Aminoguanidine bicarbonate can be prepared through methods such as the reduction of nitroguanidine (B56551) or the reaction of cyanamide (B42294) with hydrazine. guidechem.comorgsyn.org

| Precursor | Reagent | Product | Reference |

| 1,2-Diketone | Acid Hydrazide, Ammonium Acetate | 3,5,6-Trisubstituted-1,2,4-triazine | tandfonline.com |

| 2-Chloroquinoline | Semicarbazide Hydrochloride | 3-Oxo-1,2,4-triazolo[4,3-a]quinoline | journalagent.com |

| 1,2-Diketone | Aminoguanidine Bicarbonate | 3-Amino-5,6-disubstituted-1,2,4-triazine | ijisrt.com |

| Carboxylic Acid | Aminoguanidine Bicarbonate | 5-Substituted 3-amino-1,2,4-triazole | mdpi.com |

| 4,4'-Difluorobenzil | Aminoguanidine Bicarbonate | 3-Amino-5,6-di(4'fluorophenyl)-1,2,4-triazine | ijisrt.com |

Interactive Data Table: Synthesis of 1,2,4-Triazines and Related Heterocycles

A significant challenge arises when using unsymmetrical 1,2-diketones in the synthesis of 1,2,4-triazines. The reaction can potentially yield a mixture of two regioisomers, depending on which carbonyl group of the diketone reacts with the hydrazine derivative. researchgate.net The difference in reactivity between the two carbonyl groups often leads to the predominance of one isomer over the other. researchgate.net For example, the condensation of 1-phenyl-1,2-propanedione (B147261) with an amide and hydrazine hydrate results in a mixture of regioisomeric triazines. researchgate.net Achieving regioselectivity in these reactions is a key area of research, often requiring careful control of reaction conditions or the use of specific catalysts. mdpi.comnih.gov

Chlorination of Hydroxy-Substituted 1,2,4-Triazines

Hydroxy-substituted 1,2,4-triazines can be converted to their corresponding chloro derivatives, which are versatile intermediates for further functionalization. This transformation is typically achieved using standard chlorinating agents. While direct search results for the chlorination of hydroxy-1,2,4-triazines are limited, the general principles of converting heterocyclic hydroxyl groups to chlorides are well-established. For the related 1,3,5-triazine (B166579) system, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common starting material, and its chlorine atoms can be sequentially substituted with various nucleophiles. nih.govmdpi.comnih.gov This suggests that the reverse reaction, the chlorination of a hydroxytriazine, would likely proceed under standard conditions used for similar heterocyclic systems.

Oxidation of Thiourea (B124793) Derivatives in Triazine Synthesis

The oxidation of thiourea derivatives presents another pathway in the broader context of heterocyclic synthesis, although its direct application to form the 1,2,4-triazine ring itself is less common than condensation methods. The oxidation of thioureas can lead to various products, including ureas and cyclized derivatives like 1,2,4-thiadiazolines, depending on the oxidant and reaction conditions. researchgate.net In some cases, the oxidation of thiourea S-oxides, which are intermediates in thiourea oxidation, can be challenging due to overoxidation. nih.gov However, the introduction of bulky substituents on the thiourea can help stabilize these intermediates. nih.gov While not a primary route to 1,2,4-triazines, the chemistry of thiourea oxidation is relevant to the synthesis of sulfur-containing heterocycles that can be related to or serve as precursors for triazine systems.

Advanced and Green Synthetic Approaches

The synthesis of 1,2,4-triazine derivatives has evolved to incorporate advanced and green chemistry principles, aiming to enhance reaction rates, improve yields, and reduce environmental impact. These modern approaches offer significant advantages over traditional synthetic methods.

Microwave-Promoted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including 1,2,4-triazines. researchgate.net This technique utilizes microwave energy to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The use of microwaves can be particularly advantageous in multi-component reactions, providing a high-yielding, ecofriendly protocol that can eliminate the need for intermediate workups. mdpi.com For the synthesis of 1,2,4-triazine derivatives, microwave irradiation can facilitate key cyclization and condensation steps, often under solvent-free and catalyst-free conditions, which aligns with the principles of green chemistry. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Minutes | Hours to Days |

| Energy Consumption | Lower | Higher |

| Yields | Often Higher | Variable |

| Solvent/Catalyst Use | Can often be performed under solvent/catalyst-free conditions | Typically requires solvents and/or catalysts |

Environmentally Benign Solvent Systems

The development of environmentally benign solvent systems is a cornerstone of green chemistry. For the synthesis of heterocyclic compounds, water has been explored as a desirable solvent due to its non-toxic, non-flammable, and abundant nature. One-pot synthesis of pyran derivatives, for example, has been successfully achieved in water, utilizing a domino Knoevenagel/6π-electrocyclization strategy. rsc.org While specific examples for 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- in purely aqueous media are not extensively detailed, the broader trend involves minimizing the use of hazardous organic solvents. Polyethylene glycol (PEG) has also gained attention as a recyclable and effective reaction medium for various organic transformations. The application of such green solvent systems to the synthesis of 1,2,4-triazines represents a significant step towards more sustainable chemical manufacturing. rsc.org

Q-Tube Reactor-Assisted Strategies under High-Pressure Conditions

High-pressure chemistry offers a unique avenue for accelerating reactions and obtaining products that may not be accessible under standard atmospheric conditions. The use of a Q-tube reactor provides a safe and efficient means to conduct reactions under elevated pressure and temperature. nih.govacs.org An efficient high-pressure-assisted, trifluoroacetic acid (TFA)-catalyzed protocol has been established for synthesizing novel pyrido[1,2-b] nih.govacs.orgresearchgate.nettriazine derivatives. nih.govacs.org This strategy involves the condensation of 1-amino-2-imino-pyridine derivatives with α-keto acids. acs.org When a model reaction was conducted in a Q-tube at 130°C for 40 minutes, the desired product was obtained in a 94% yield, a significant improvement over traditional reflux methods. nih.govacs.org This approach is characterized by its quick, safe procedure, easy operation, and high atom economy. nih.gov The proposed mechanism involves acid-catalyzed nucleophilic addition of an amino group to a carbonyl carbon, followed by cyclization. acs.org

Table 2: Q-Tube Reactor Synthesis of a Pyrido[1,2-b] nih.govacs.orgresearchgate.nettriazine Derivative

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-amino-2-imino-pyridine (5 mmol) | pyruvic acid (5 mmol) | TFA (10 mol%), AcOH (2 equiv), EtOH (15 mL) | Q-tube, 130 °C, 40 min | 94% | nih.govacs.org |

Ruthenium-Catalyzed Dehydrogenative Synthesis

Transition-metal catalysis provides powerful tools for the formation of C-N and C-C bonds. Ruthenium catalysts, in particular, have been successfully employed for the dehydrogenative synthesis of triazine derivatives. A notable method involves the synthesis of 2,4,6-triaryl-1,3,5-triazines from readily available aryl methanols and amidines using a [RuCl₂(p-Cymene)]₂/Cs₂CO₃ catalyst system. rsc.orgrsc.org This approach is advantageous as it utilizes stable and abundant alcohols instead of aldehydes, broadening the substrate scope and avoiding the need for stringent protective measures. rsc.org The reaction proceeds via a dehydrogenative cyclization process, furnishing the triazine products in good to excellent yields. rsc.org The proposed mechanism suggests the formation of a dihydrotriazine intermediate, which then undergoes dehydrogenative aromatization promoted by the ruthenium catalyst or air to form the final stable triazine ring. rsc.org

Tandem Cyclization Strategies

Tandem, or domino, reactions are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. sioc-journal.cn These strategies are atom- and step-economical, aligning with the principles of green chemistry. sioc-journal.cn The synthesis of 1,2,4-triazine derivatives has been effectively achieved through [4+2] domino annulation reactions. rsc.org These one-pot procedures utilize easily accessible starting materials and demonstrate high performance with moderate to high yields. rsc.org Tandem cyclization avoids the need for post-treatment of intermediates, making it one of the most direct and efficient methods for constructing the 1,2,4-triazine core. sioc-journal.cn Such strategies can be performed under both transition-metal-catalyzed and metal-free conditions. sioc-journal.cn

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of 1,2,4-triazines is governed by the electron-deficient nature of the triazine ring, which is influenced by the substituents attached to it. In the case of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-, the two chlorophenyl groups at positions 5 and 6 significantly impact the electronic properties and steric environment of the heterocyclic core.

A plausible general mechanism for the formation of substituted 1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound with an amidrazone. The reaction typically proceeds through a series of nucleophilic additions and dehydrative cyclization steps to form the aromatic 1,2,4-triazine ring. researchgate.net

The reactivity of the triazine ring itself can be seen in various transformations. For instance, under certain conditions, the triazine ring can undergo ring-opening reactions. A study on the reaction of a triazine derivative (hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine) with H₂S showed that the reaction is initiated by the protonation of a nitrogen atom, followed by nucleophilic attack and subsequent ring opening. acs.org While this specific example is for a 1,3,5-triazine, it highlights the potential for nucleophilic attack on the triazine core, a reactivity pattern that could be relevant to 1,2,4-triazines under specific conditions.

Furthermore, the chlorine atoms on the phenyl rings of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- are potential sites for nucleophilic aromatic substitution, although this is generally less facile than substitutions on a triazine ring directly activated by chloro-substituents, such as in cyanuric chloride. frontiersin.org The electron-deficient nature of the 1,2,4-triazine ring can also make it susceptible to nucleophilic attack, potentially leading to the formation of stable complexes with electron-rich species.

Nucleophilic Substitution Reactions (e.g., SNAr on Chlorine Atom)

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic and heteroaromatic systems. In the case of 1,2,4-triazines, the ring is highly susceptible to nucleophilic attack. However, for nucleophilic substitution to occur on the 1,2,4-triazine, 5,6-bis(4-chlorophenyl)- core, a suitable leaving group must be present on the triazine ring, typically at the 3-position. The chlorine atoms on the phenyl rings are generally not reactive enough for SNAr reactions under normal conditions, as the phenyl rings are not sufficiently activated.

The common strategy involves the introduction of a leaving group, such as a halogen or a methylthio group, at the 3-position of the triazine ring. For instance, the corresponding 3-chloro-5,6-bis(4-chlorophenyl)-1,2,4-triazine (B8472680) can be synthesized and subsequently reacted with various nucleophiles. The general mechanism for SNAr on a chloro-substituted triazine involves the initial attack of the nucleophile to form a tetrahedral intermediate, known as a Meisenheimer complex, followed by the departure of the chloride ion to restore the aromaticity of the triazine ring. libretexts.org

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to a diverse range of 3-substituted derivatives. The reaction conditions typically involve a polar aprotic solvent and may require a base to facilitate the reaction.

Table 1: Examples of Nucleophilic Substitution on a 3-Substituted 5,6-bis(4-chlorophenyl)-1,2,4-triazine Moiety

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 3-Amino-5,6-bis(4-chlorophenyl)-1,2,4-triazine |

| Alkoxide | R-ONa | 3-Alkoxy-5,6-bis(4-chlorophenyl)-1,2,4-triazine |

| Thiolate | R-SNa | 3-Alkylthio-5,6-bis(4-chlorophenyl)-1,2,4-triazine |

Electrophilic Addition Reactions on Phenyl Substituents

The phenyl rings in 1,2,4-triazine, 5,6-bis(4-chlorophenyl)- can undergo electrophilic aromatic substitution reactions. The chlorine atom is a deactivating but ortho-, para-directing group, while the 1,2,4-triazine ring is strongly electron-withdrawing and thus highly deactivating. The combined effect of these substituents makes electrophilic substitution on the phenyl rings challenging, requiring harsh reaction conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For the 4-chlorophenyl groups, the incoming electrophile would be directed to the positions ortho to the chlorine atom (positions 3 and 5 of the phenyl ring). However, the strong deactivating effect of the triazine ring would significantly reduce the reactivity of these positions.

One relevant example from a related system is the regioselective meta-sulfonation of 5,6-diphenylpyrazines, which are electronically similar to 5,6-diphenyl-1,2,4-triazines. northumbria.ac.uk This suggests that sulfonation of the phenyl rings in 1,2,4-triazine, 5,6-bis(4-chlorophenyl)- might occur at the meta-position relative to the triazine substituent (position 3 of the phenyl ring).

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Product (Major Isomer) |

| Nitration | HNO₃/H₂SO₄ | 5,6-bis(4-chloro-3-nitrophenyl)-1,2,4-triazine |

| Bromination | Br₂/FeBr₃ | 5,6-bis(3-bromo-4-chlorophenyl)-1,2,4-triazine |

| Sulfonation | Fuming H₂SO₄ | 5,6-bis(4-chloro-3-sulfophenyl)-1,2,4-triazine |

Oxidation and Reduction Pathways of the Triazine Ring

The 1,2,4-triazine ring can undergo both oxidation and reduction reactions. The specific outcomes of these reactions depend on the reagents and conditions used, as well as the substituents on the triazine ring.

Oxidation: Oxidation of the nitrogen atoms in the 1,2,4-triazine ring can lead to the formation of N-oxides. The most likely positions for oxidation are the N1 and N2 atoms. The use of oxidizing agents such as peroxy acids (e.g., m-CPBA) can facilitate this transformation. The resulting N-oxides can exhibit altered chemical reactivity and may serve as intermediates for further functionalization. For instance, the oxidation of 5,6-dimethyl-1,2,4-triazine to its N4-oxide has been reported. mdpi.com

Reduction: The electron-deficient 1,2,4-triazine ring is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction with agents like sodium borohydride (B1222165) (NaBH₄) can lead to the formation of dihydro- or tetrahydro-1,2,4-triazine derivatives. The reduction of 2,4,6-tricyano-1,3,5-triazine has been shown to result in dimerization. utah.edu The specific product obtained from the reduction of 1,2,4-triazine, 5,6-bis(4-chlorophenyl)- would depend on the reaction conditions. Complete reduction can lead to the cleavage of the heterocyclic ring.

Cyclization Reactions Leading to Fused Heterocyclic Systems

1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the introduction of a reactive functional group at the 3-position of the triazine ring, which then participates in a cyclization reaction to form a new ring fused to the triazine core.

The synthesis of imidazo[3,2-b] clockss.orgbeilstein-journals.orgnih.govtriazines from a 5,6-bis(4-chlorophenyl)-1,2,4-triazine backbone generally requires the initial preparation of a 3-amino- or 3-thioxo-1,2,4-triazine derivative.

One common method involves the reaction of 3-thioxo-5,6-bis(4-chlorophenyl)-1,2,4-triazine with α-haloketones or α-haloaldehydes. The reaction proceeds through initial S-alkylation of the thioxo group, followed by intramolecular cyclization to form the imidazole (B134444) ring. Another approach is the reaction of 3-hydrazino-5,6-bis(4-chlorophenyl)-1,2,4-triazine with carboxylic acids or their derivatives.

A three-component condensation of an imidazo[4,5-e] clockss.orgbeilstein-journals.orgnih.govtriazine-3-thione, bromoacetic acid, and an aldehyde can also yield imidazo[4,5-e] clockss.orgresearchgate.netthiazolo[3,2-b] clockss.orgbeilstein-journals.orgnih.govtriazine derivatives. researchgate.net

The construction of the pyrazolo[4,3-e] clockss.orgbeilstein-journals.orgnih.govtriazine ring system from a 1,2,4-triazine precursor often involves the annulation of a pyrazole (B372694) ring onto the triazine core. A versatile method starts with the acylation of the 5-position of the triazine ring, followed by condensation with a hydrazine derivative. clockss.org

For example, a 5-acyl-1,2,4-triazine can react with a substituted hydrazine to form a hydrazone, which then undergoes acid-promoted ring closure to yield the pyrazolo[4,3-e] clockss.orgbeilstein-journals.orgnih.govtriazine. clockss.org To apply this to 1,2,4-triazine, 5,6-bis(4-chlorophenyl)-, it would first need to be converted to a derivative with a reactive site for acylation or a suitable precursor group.

An alternative route involves the condensation of a 1,2,4-triazin-6-one with a hydrazine. mdpi.com This method has been used for the synthesis of 1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e] clockss.orgbeilstein-journals.orgnih.govtriazines. mdpi.com

The synthesis of pyrido[1,2-b] clockss.orgbeilstein-journals.orgnih.govtriazines typically involves the reaction of a pyridine (B92270) derivative with a 1,2,4-triazine precursor, or the construction of the triazine ring onto a pre-existing pyridine. A common synthetic strategy involves the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with α-keto acids. nih.govacs.org This method builds the triazine ring onto the pyridine scaffold.

A less common approach that would start from a triazine derivative could involve the reaction of a 3-hydrazino-1,2,4-triazine with a 1,3-dicarbonyl compound or a related synthon to construct the fused pyridine ring. However, specific examples of this transformation starting from 5,6-bis(4-chlorophenyl)-1,2,4-triazine are not well-documented in the reviewed literature. The synthesis of related fused systems like pyrido[4,3-e] clockss.orgbeilstein-journals.orgnih.govtriazino[3,2-c] clockss.orgbeilstein-journals.orgnih.govthiadiazine has been reported through intramolecular cyclization pathways. mdpi.com

Regioselectivity and Chemoselectivity in Ring Closure Processes

The formation of the 1,2,4-triazine ring from a 1,2-dicarbonyl precursor and a nucleophilic partner like aminoguanidine or its derivatives is a process governed by the principles of regioselectivity and chemoselectivity. These factors determine which atoms bond to form the heterocyclic ring and in what orientation.

Regioselectivity: In the context of the synthesis of 5,6-bis(4-chlorophenyl)-1,2,4-triazine, the primary precursor for the C5 and C6 positions is 4,4'-dichlorobenzil. This 1,2-diketone is symmetrical, with two identical 4-chlorophenyl groups attached to the carbonyl carbons. Consequently, the initial nucleophilic attack by a reagent such as aminoguanidine can occur at either carbonyl group with equal probability, leading to a single acyclic intermediate. Therefore, the issue of regioselectivity in the initial condensation step is obviated by the symmetry of the diketone precursor.

However, if an unsymmetrical 1,2-diketone were used, a mixture of two regioisomeric triazines could be formed. The regioselectivity would then be influenced by the electronic and steric differences between the two carbonyl groups. Generally, the more electrophilic carbonyl carbon is attacked preferentially by the most nucleophilic nitrogen of the condensing agent.

Chemoselectivity: Chemoselectivity is a significant consideration in the cyclization process. Reagents like aminoguanidine and thiosemicarbazide (B42300) possess multiple nucleophilic nitrogen atoms. For instance, in aminoguanidine, the terminal NH2 group of the hydrazine moiety is more nucleophilic than the nitrogen atoms of the guanidinium (B1211019) group.

The generally accepted mechanism involves the initial condensation between the more nucleophilic hydrazine nitrogen and one of the carbonyl groups of the 1,2-diketone to form a hydrazone intermediate. The subsequent intramolecular cyclization occurs through the attack of a nitrogen atom from the guanidino or thiosemicarbazido part onto the remaining carbonyl group, followed by dehydration to yield the aromatic 1,2,4-triazine ring. The chemoselectivity of this ring closure is influenced by reaction conditions such as pH and temperature, which can affect the nucleophilicity of the different nitrogen atoms.

The table below summarizes the key aspects of selectivity in the synthesis of 5,6-bis(4-chlorophenyl)-1,2,4-triazine.

| Selectivity Aspect | Precursors | Controlling Factors | Outcome for 5,6-bis(4-chlorophenyl)-1,2,4-triazine |

| Regioselectivity | 4,4'-Dichlorobenzil (symmetrical 1,2-diketone) and Aminoguanidine/Thiosemicarbazide | Symmetry of the diketone | A single regioisomer is formed due to the equivalence of the carbonyl groups. |

| Chemoselectivity | 4,4'-Dichlorobenzil and Aminoguanidine/Thiosemicarbazide | Relative nucleophilicity of nitrogen atoms in the condensing agent; reaction conditions (pH, temperature) | The more nucleophilic hydrazine nitrogen initiates the reaction, followed by intramolecular cyclization involving another nitrogen atom. |

Mechanistic Studies of Intramolecular Cyclization

While specific, in-depth mechanistic studies focusing exclusively on the intramolecular cyclization to form 5,6-bis(4-chlorophenyl)-1,2,4-triazine are not extensively documented in the literature, a plausible mechanism can be inferred from general studies on the formation of 5,6-diaryl-1,2,4-triazines. The process is a condensation-cyclization-dehydration sequence.

The reaction commences with the nucleophilic attack of the terminal nitrogen of the hydrazine derivative (e.g., aminoguanidine) on one of the carbonyl carbons of 4,4'-dichlorobenzil. This is typically the rate-determining step and results in the formation of a carbinolamine intermediate. This intermediate then rapidly dehydrates to form a hydrazone.

The subsequent intramolecular cyclization involves the nucleophilic attack of one of the remaining nitrogen atoms onto the second carbonyl carbon. The choice of which nitrogen participates in the cyclization determines the final structure of the substituent at the 3-position of the triazine ring. This cyclization step leads to a second carbinolamine intermediate, a dihydro-1,2,4-triazine derivative. The final step is an aromatization, usually through the elimination of a molecule of water, to yield the stable 5,6-bis(4-chlorophenyl)-1,2,4-triazine.

The proposed mechanistic pathway is outlined in the table below.

| Step | Description | Intermediate |

| 1. Initial Condensation | The more nucleophilic nitrogen of the hydrazine-containing reagent attacks a carbonyl carbon of 4,4'-dichlorobenzil. | Carbinolamine |

| 2. Dehydration | Elimination of a water molecule from the carbinolamine to form a stable hydrazone intermediate. | Hydrazone |

| 3. Intramolecular Cyclization | A nitrogen atom from the condensing agent's side chain attacks the second carbonyl carbon. | Dihydro-1,2,4-triazine carbinolamine |

| 4. Aromatization | Elimination of a second water molecule to form the stable, aromatic 1,2,4-triazine ring. | 5,6-bis(4-chlorophenyl)-1,2,4-triazine derivative |

Spectroscopic and Structural Elucidation of 1,2,4 Triazine, 5,6 Bis 4 Chlorophenyl and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The precise architecture of 1,2,4-Triazine (B1199460), 5,6-bis(4-chlorophenyl)- is determined through a suite of sophisticated analytical methods. These techniques provide complementary information, allowing for a comprehensive understanding of the molecular structure. The characterization of triazine derivatives, in general, can be challenging due to factors such as low solubility in common deuterated solvents and the potential for complex spectra. tdx.cat

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For the structural confirmation of 1,2,4-triazine derivatives, both ¹H and ¹³C NMR are indispensable tools.

While specific experimental ¹H NMR data for 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is not extensively reported in publicly available literature, the expected proton signals can be predicted based on its structure. The molecule possesses two distinct types of proton environments: the proton on the 1,2,4-triazine ring and the protons on the two 4-chlorophenyl substituents.

Triazine Proton: A single proton is attached to the carbon at the 3-position of the 1,2,4-triazine ring. This proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms.

Aromatic Protons: Each 4-chlorophenyl group contains four aromatic protons. Due to the para-substitution, these protons will appear as two distinct sets of doublets. The protons ortho to the triazine ring and the protons ortho to the chlorine atom will have different chemical shifts. These are generally observed in the aromatic region of the spectrum, from δ 7.0 to 8.5 ppm. The coupling between these adjacent protons would result in a characteristic doublet of doublets or two distinct doublets, with a typical ortho-coupling constant (J) in the range of 7-9 Hz.

For comparison, related structures like 2,4,6-tris(4-aminophenyl)-1,3,5-triazine show aromatic proton signals as doublets at δ 8.36 ppm and δ 6.70 ppm in DMSO-d₆. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- , distinct signals are expected for the triazine ring carbons and the carbons of the chlorophenyl groups.

Triazine Carbons: The three carbon atoms of the 1,2,4-triazine ring are expected to have characteristic chemical shifts in the range of δ 140-160 ppm. The carbon atom at position 3, bonded to a hydrogen, will show a different shift compared to the substituted carbons at positions 5 and 6.

Aromatic Carbons: The 4-chlorophenyl rings will exhibit four distinct carbon signals. The carbon atom attached to the triazine ring (ipso-carbon), the carbon atom bonded to the chlorine atom, and the two sets of CH carbons will all resonate at different frequencies in the typical aromatic region of δ 120-140 ppm.

In related compounds such as 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, the carbon signals for the triazine and phenyl rings appear at δ 169.5, 152.9, 130.6, 130.1, 122.9, and 113.0 ppm. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the triazine ring are expected to appear in the region of 1500-1650 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings usually appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The characteristic stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 700 and 850 cm⁻¹.

For similar triazine derivatives, these characteristic peaks are used to confirm the formation of the heterocyclic ring and the presence of the respective substituents. ekb.egacademie-sciences.fr

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. For 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- , ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Based on its molecular formula, C₁₅H₉Cl₂N₃, the monoisotopic mass is 301.0174 Da.

Predicted mass spectrometry data for this compound suggests the following adducts would be observed: uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 302.02464 |

| [M+Na]⁺ | 324.00658 |

| [M-H]⁻ | 300.01008 |

| [M+NH₄]⁺ | 319.05118 |

| [M+K]⁺ | 339.98052 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions in conjugated and aromatic systems like 1,2,4-triazines. process-insights.commdpi.com The absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the molecular structure, substitution pattern, and solvent. mdpi.com

The electronic spectra of 1,2,4-triazine derivatives are characterized by absorptions corresponding to these transitions. mdpi.comnih.gov For instance, studies on C(3)-substituted benzo[e] mdpi.comacs.orgacs.orgtriazines show a significant effect of the substituent on the π→π* transition energy. acs.orgnih.gov In a study of π-extended mdpi.comacs.orgacs.orgtriazines, the UV-Vis spectra recorded in dichloromethane (B109758) (CH₂Cl₂) revealed multiple absorption bands. For 3-Phenyl- mdpi.comacs.orgacs.orgtriazino[5,6-c]quinoline, absorption maxima were observed at 296 nm, 360 nm, and 378 nm. mdpi.com The introduction of different substituents on the phenyl rings of 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands, depending on the electronic nature of the substituent. nih.gov Generally, electron-donating groups tend to cause a red shift, while electron-withdrawing groups can have a more complex effect.

| Compound | λmax (nm) | log ε |

|---|---|---|

| 3-Phenyl- mdpi.comacs.orgacs.orgtriazino[5,6-c]quinoline | 296 | 4.72 |

| 360 | 3.83 | |

| 378 | 3.88 | |

| 9-Phenylacenaphtho[1,2-e] mdpi.comacs.orgacs.orgtriazine | 318 | 4.66 |

| 347 (sh) | 4.08 | |

| 451 | 1.47 |

X-ray Crystallographic Analysis and Crystal Structures

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. This technique has been instrumental in confirming the structures of numerous 1,2,4-triazine derivatives. nih.govnih.govacademie-sciences.fr

Planarity of the 1,2,4-Triazine Ring System

The 1,2,4-triazine ring itself is generally considered to be planar or nearly planar. In the crystal structures of two different 1,2,4-triazine sulfonamide derivatives, the triazine ring was found to be planar to within 0.007(2) Å and 0.008(6) Å, respectively. mdpi.com However, minor distortions from perfect planarity can occur. For example, in the structure of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, the 1,2,4-triazine ring exhibits a slight distortion from planarity, with a root-mean-square deviation of 0.0299 (11) Å. nih.gov The degree of planarity can be influenced by the steric and electronic effects of its substituents and by crystal packing forces.

Orientational Analysis of Phenyl and Other Substituents

The spatial orientation of substituents attached to the 1,2,4-triazine core is a critical structural feature. In 5,6-diaryl-1,2,4-triazines, the phenyl rings are typically twisted out of the plane of the central triazine ring due to steric hindrance between the bulky groups in adjacent positions. nih.gov

| Compound/System | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Reference |

|---|---|---|---|

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | 58.60 | 36.35 | nih.gov |

| Zn(dppt)Cl₂ Complex | -38.3 | -36.7 | academie-sciences.fr |

| 1,2,4-Triazine Sulfonamide (Molecule 3b) | 71.53 | mdpi.com | |

| 1,2,4-Triazine Sulfonamide (Molecule 4b) | 75.09 | mdpi.com |

Structural Elucidation and Confirmation of Regioisomers

The synthesis of 5,6-disubstituted 1,2,4-triazines, particularly when the substituents at the 5- and 6-positions are different, frequently results in the formation of a mixture of regioisomers. nih.gov This is a common challenge when unsymmetrical 1,2-dicarbonyl compounds are condensed with amidrazones or related precursors. nih.gov Consequently, unambiguous structural determination is a critical step to ensure the correct assignment of the synthesized compound.

For the 1,2,4-triazine series, single-crystal X-ray diffraction (SC-XRD) is the definitive method for the absolute confirmation of molecular structure and regiochemistry. nih.govmdpi.comnih.gov The crystallographic data provide precise information on bond lengths, bond angles, and the spatial arrangement of the substituents on the triazine core, leaving no ambiguity. nih.gov For instance, in the structural determination of related 3,5,6-trisubstituted 1,2,4-triazine analogues, X-ray crystallography was used to identify the exact isomer produced during synthesis. nih.gov This analysis revealed that substituents at the 6-position have greater access to the extracellular opening in certain biological receptors, a distinction that is only possible with a confirmed structure. nih.gov

While X-ray analysis is the gold standard, other spectroscopic and analytical techniques are vital for routine characterization and for inferring the structure of related compounds where single crystals are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between regioisomers. researchgate.net The chemical shifts of protons and carbon atoms are highly sensitive to their electronic environment. In related heterocyclic systems, characteristic downfield shifts of specific proton signals have been used to differentiate between linear and angular isomers. researchgate.net For 5,6-diaryl-1,2,4-triazines, the specific pattern and chemical shifts of the aromatic protons on the chlorophenyl rings and the single proton on the triazine ring (if present) can provide strong evidence for a particular isomeric structure.

Chromatographic Methods : Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate regioisomeric mixtures. nih.gov Once the structure of one isomer is definitively assigned by X-ray crystallography, its retention time can be used as a reference to identify the same isomer in subsequent reactions and to assign the structure of the other separated isomer by comparison. nih.gov

The combination of these methods provides a comprehensive approach to overcoming the challenges of regioisomerism in 1,2,4-triazine chemistry, ensuring that the correct molecular structure is assigned for further study. nih.gov

Elemental Analysis for Compound Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This analysis provides the empirical formula of the synthesized molecule, which can then be compared to the theoretical formula calculated from its proposed structure. It serves as a crucial checkpoint for purity and structural confirmation. mdpi.comnih.govresearchgate.net

For 1,2,4-triazine, 5,6-bis(4-chlorophenyl)- and its derivatives, elemental analysis is routinely performed. researchgate.netresearchgate.net The experimentally determined percentages of C, H, and N are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical values. Any significant deviation may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Below is a table showing the theoretical elemental composition for the parent compound, 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-, and a representative derivative.

Table 1: Elemental Analysis Data for 1,2,4-Triazine Derivatives

| Compound Name | Molecular Formula | Calculated %C | Calculated %H | Calculated %N |

|---|---|---|---|---|

| 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- | C₁₅H₉Cl₂N₃ uni.lu | 59.63% | 3.00% | 13.91% |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | C₁₅H₁₂N₄ researchgate.net | 72.56% | 4.87% | 22.57% |

The consistency between the found and calculated values in elemental analysis, alongside spectroscopic data, provides strong evidence for the successful synthesis and purity of the target compound. mdpi.comnih.gov

Theoretical and Computational Chemistry of 1,2,4 Triazine, 5,6 Bis 4 Chlorophenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For 1,2,4-triazine (B1199460) derivatives, these methods offer a detailed picture of electronic structure and optical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. d-nb.infonih.gov For 1,2,4-triazine systems, DFT calculations, often employing functionals like Becke's three-parameter functional and the Lee-Yang-Parr functional (B3LYP) with a 6-31G(d,p) basis set, are utilized to determine optimized molecular geometries and electronic properties. d-nb.infonih.govnih.gov

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally corresponds to higher chemical reactivity. For related 1,2,4-triazine derivatives, these calculations have been instrumental in understanding their potential as candidates for applications like dye-sensitized solar cells. d-nb.infonih.gov

Table 1: Electronic Properties of 1,2,4-Triazine Derivatives from DFT Calculations

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. |

| Energy Gap (Eg) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Optimized Geometry | The lowest energy conformation of the molecule. | Provides bond lengths, bond angles, and dihedral angles. researchgate.net |

This table is representative of data typically generated for 1,2,4-triazine derivatives using DFT methods.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra and optical properties of molecules in their excited states. nih.govsci-hub.se It offers a balance of reasonable accuracy and manageable computational cost. nih.gov For 1,2,4-triazine and its derivatives, TD-DFT calculations can predict the maximum absorption wavelength (λmax) in the UV-Vis spectrum. researchgate.netresearchgate.net These predictions are valuable for understanding how the molecule interacts with light, a key characteristic for applications such as UV absorbers. sci-hub.se

The accuracy of TD-DFT predictions can be enhanced by including the effects of solvent, often through models like the Polarizable Continuum Model (PCM). beilstein-journals.org Studies on various dyes have shown that including a solvent model significantly reduces the error in the predicted excitation energies. beilstein-journals.org For complex systems, TD-DFT helps in assigning electronic transitions, such as π → π* transitions, and understanding their nature. nih.govresearchgate.net

Table 2: Predicted Optical Properties from TD-DFT

| Parameter | Method | Typical Application |

|---|---|---|

| Excitation Energies | TD-DFT/B3LYP/6-311+G(d,p) | Predicts the energy required for electronic transitions. sci-hub.se |

| Oscillator Strength | TD-DFT | Indicates the intensity of an electronic transition. researchgate.net |

| λmax (nm) | TD-DFT | Predicts the wavelength of maximum UV-Vis absorption. |

| Light Harvesting Efficiency (LHE) | Calculated from TD-DFT results | Evaluates suitability for solar cell applications. nih.govnih.gov |

This table illustrates the type of optical property data generated for triazine compounds via TD-DFT.

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling and docking are essential computational tools for analyzing how a molecule like 1,2,4-triazine, 5,6-bis(4-chlorophenyl)- might interact with biological targets. These studies are crucial in drug discovery and medicinal chemistry.

Docking simulations predict the preferred orientation of a ligand when bound to a receptor, helping to elucidate the binding mode and affinity. For various 1,2,4-triazine derivatives, docking studies have been successfully employed to understand their inhibitory activity against targets such as human D-amino acid oxidase (h-DAAO) and the adenosine (B11128) A2A receptor. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the triazine compound and amino acid residues in the receptor's binding site. nih.govrsc.org For instance, research on h-DAAO inhibitors showed that the triazine structure can form crucial hydrogen bonds with residues like Gly313 and Arg283, contributing to the stability of the ligand-protein complex. nih.govrsc.org

Quantitative Structure-Property Relationship (QSPR) Approaches

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties or biological activities of chemical compounds based on their molecular structures. These approaches establish a mathematical relationship between chemical structure and a specific property.

For triazine derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to understand the relationship between structural features and inhibitory activity against biological targets. nih.govrsc.org These models generate contour maps that highlight regions where steric, electrostatic, or other fields influence activity, providing a theoretical basis for designing new compounds with enhanced potency. rsc.orgrsc.org QSPR models have also been developed to predict physical properties, such as UV absorption, using quantum chemical descriptors like heat of formation and HOMO/LUMO energies. sci-hub.se

Analysis of Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the three-dimensional structure and intermolecular assembly of molecules.

Intramolecular hydrogen bonds (IMHBs) can significantly influence the conformation and properties of a molecule. In triazine derivatives, particularly those with hydroxyl groups on adjacent aryl rings, IMHBs can lead to planarization of the structure. researchgate.netresearchgate.net This enhanced planarity can, in turn, promote π-stacking interactions, which are crucial for the formation of organized molecular assemblies. researchgate.netresearchgate.net The presence and strength of IMHBs are often investigated using spectroscopic methods (IR and NMR) and confirmed through computational analysis of molecular geometry and frontier molecular orbitals. sci-hub.se While 1,2,4-triazine, 5,6-bis(4-chlorophenyl)- does not possess the typical functional groups for strong IMHBs, the analysis of weaker non-covalent interactions like C-H···N or C-H···Cl interactions remains relevant for understanding its conformational preferences and crystal packing. mdpi.comnih.gov

Tetrel Bonding Interactions

Detailed computational research specifically characterizing tetrel bonding interactions involving the carbon atoms of the 1,2,4-triazine, 5,6-bis(4-chlorophenyl)- molecule is not available in the reviewed literature. Such an analysis would typically involve quantum chemical calculations to identify σ-holes on the tetrel (Group 14) atoms of the molecule and quantify the strength and nature of their interactions with Lewis bases. This would include generating molecular electrostatic potential (MEP) maps to visualize electrophilic regions and calculating interaction energies for complexes formed with various nucleophiles. Without these specific studies, no data tables or detailed findings can be presented.

Pi-Stacking Interactions

Similarly, specific computational studies detailing the energetics and geometries of π-stacking interactions for 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- are not found in the available search results. A thorough analysis would involve calculating the interaction energies of various stacked dimer configurations (e.g., parallel-displaced, T-shaped) of the triazine and chlorophenyl rings. Techniques like Symmetry-Adapted Perturbation Theory (SAPT) would be used to decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, providing insight into the nature of the stacking forces. In the absence of such dedicated research for this specific compound, no detailed findings or data tables can be provided.

Reaction Mechanism Prediction and Energetic Analysis of Transformations

While the synthesis and reactions of various 1,2,4-triazine derivatives are documented, a specific computational study predicting reaction mechanisms and providing a detailed energetic analysis for transformations of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is not available. Such a study would involve mapping the potential energy surface for specific reactions, locating transition states, and calculating activation energies and reaction enthalpies using methods like Density Functional Theory (DFT). This would provide a quantitative understanding of the reaction kinetics and thermodynamics. Without these specific computational investigations, no detailed mechanistic predictions or energetic data can be reported.

Advanced Research Applications in Chemical Sciences

Utilization as a Versatile Synthetic Intermediate in Organic Synthesis

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring system makes it a valuable building block in organic synthesis. The presence of three electronegative nitrogen atoms polarizes the ring, making the carbon atoms electrophilic and susceptible to attack by nucleophiles. This reactivity is the foundation for its use as a synthetic intermediate.

Facilitation of Nucleophilic Aromatic Substitution (SNAr) Reactions

The 1,2,4-triazine nucleus is inherently activated for nucleophilic aromatic substitution (SNAr) reactions, particularly at the C3 and C5 positions. For derivatives like 5,6-bis(4-chlorophenyl)-1,2,4-triazine, any suitable leaving group at the C3 position would be highly susceptible to displacement. Studies on analogous 5,6-diaryl-1,2,4-triazines have demonstrated this principle effectively. For instance, a methylsulfonyl group at the C3 position of a 5,6-diaryl-as-triazine can be readily substituted by a variety of O, N, and C-nucleophiles to create a library of new derivatives. nih.gov

This reactivity allows the 5,6-bis(4-chlorophenyl)-1,2,4-triazine scaffold to serve as a platform for introducing diverse functional groups. Research on the closely related 3-amino-5,6-diphenyl-1,2,4-triazine shows its utility as a starting material that can react with isocyanates and isothiocyanates, showcasing the nucleophilic character of the amino group and the electrophilic nature of the ring which influences its reactivity. researchgate.net The ease of functionalization via SNAr makes these compounds versatile precursors for more complex molecular architectures. electronicsandbooks.com

Participation in Transition-Metal-Catalyzed Amination Reactions

While specific examples involving 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- in transition-metal-catalyzed amination are not extensively documented, the general principles of cross-coupling chemistry suggest its high potential in this area. N-heterocycles are common substrates in palladium-, copper-, and nickel-catalyzed reactions for C-N bond formation. A halogenated version of the title compound, such as 3-chloro-5,6-bis(4-chlorophenyl)-1,2,4-triazine (B8472680), would be an ideal substrate for Buchwald-Hartwig or Ullmann-type amination reactions.

This synthetic strategy would provide a direct and modular route to 3-amino-substituted derivatives, which are valuable in medicinal chemistry and materials science. The synthesis of various aminotriazines is a recurring theme in the literature, underscoring the importance of this functional group on the triazine core. researchgate.netijpsr.info

Supramolecular Chemistry and Crystal Engineering

The rigid, planar structure of the 5,6-diaryl-1,2,4-triazine core, combined with its multiple nitrogen atoms, makes it an excellent candidate for applications in supramolecular chemistry and the rational design of crystalline materials.

Formation of Stable Crystalline Architectures with Counterions

The ability of 1,2,4-triazine derivatives to form well-defined, stable crystalline structures is a cornerstone of their use in crystal engineering. X-ray diffraction studies on metal complexes of analogous ligands, such as 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, reveal ordered packing in the solid state. academie-sciences.fr In the presence of metal ions and counterions (e.g., chloride), these molecules assemble into intricate three-dimensional lattices stabilized by coordination bonds, hydrogen bonds, and π-π stacking interactions. academie-sciences.fr The two 4-chlorophenyl rings on the 5,6-bis(4-chlorophenyl)-1,2,4-triazine molecule would further influence crystal packing through potential halogen bonding and other non-covalent interactions, providing a tunable element for designing specific solid-state architectures.

Design of Multi-N-Donor Compounds for Self-Assembly Processes

With three nitrogen atoms (at positions 1, 2, and 4) within its core, the 1,2,4-triazine moiety is an intrinsic multi-N-donor building block. This characteristic is fundamental to its role in designing self-assembling supramolecular systems. These nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites, directing the assembly of molecules into predictable patterns like chains, sheets, or more complex 3D networks. Research has highlighted that 1,2,4-triazines are of great interest to coordination and metallosupramolecular chemistry. electronicsandbooks.com The defined geometry and electronic properties of 5,6-bis(4-chlorophenyl)-1,2,4-triazine make it a well-suited component for constructing covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) where directional, non-covalent interactions are key.

Coordination Chemistry: Ligand Design and Metal Complexation

The nitrogen-rich 1,2,4-triazine ring is a powerful chelating agent, making its derivatives highly valuable as ligands in coordination chemistry. These ligands are known to form stable complexes with a wide range of transition metals, lanthanides, and actinides.

The compound 5,6-bis(4-chlorophenyl)-1,2,4-triazine can function as a bidentate ligand, typically coordinating to a metal center through the N1 and N2 atoms of the triazine ring. The resulting five-membered chelate ring is thermodynamically stable. Studies on the coordination of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine with Zn(II) have shown that the metal ion binds to one of the nitrogen atoms of the triazine ring and the nitrogen of the adjacent pyridyl ring, forming a stable complex. academie-sciences.fr

Furthermore, derivatives known as bis(triazinyl)pyridines (BTPs) are exceptionally effective ligands for the selective extraction of minor actinides from lanthanide streams in nuclear waste reprocessing. electronicsandbooks.com In these BTP systems, the nature of the substituents at the C5 and C6 positions of the triazine rings significantly influences the separation factor. electronicsandbooks.com This demonstrates that the 5,6-bis(4-chlorophenyl) groups on the title compound are not merely passive components; they actively modulate the electronic properties (via the electron-withdrawing chlorine atoms) and steric profile of the ligand, thereby fine-tuning its binding affinity and selectivity for different metal ions.

| Research Area | Findings on Analogous Compounds (e.g., 5,6-diaryl-1,2,4-triazines) | Potential Application for 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- | Citations |

| Nucleophilic Aromatic Substitution | 3-Methylsulfonyl group on 5,6-diaryl-as-triazines is readily displaced by various nucleophiles. | Use as a scaffold for creating diverse derivatives via substitution at the C3 position. | nih.gov |

| Supramolecular Assembly | Zinc(II) complexes of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine form stable, ordered crystalline structures. | Design of crystalline materials and MOFs through self-assembly. | academie-sciences.fr |

| Metal Complexation | 1,2,4-Triazine derivatives act as effective chelating ligands for transition metals, lanthanides, and actinides. | Use as a tunable ligand for metal separation, catalysis, or creating functional materials. | electronicsandbooks.comacademie-sciences.fr |

Synthesis of Metal Complexes Featuring 1,2,4-Triazine Ligands (e.g., Lead(II) Complexes)

The nitrogen atoms within the 1,2,4-triazine ring of "1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-" serve as excellent donor sites for the formation of coordination complexes with various metal ions. Research into analogous 1,2,4-triazine derivatives has demonstrated their ability to form stable complexes with a variety of metals, including lead(II). For instance, studies on ligands like 3-(2-pyridyl)-5-(4-chlorophenyl)-1,2,4-triazine have successfully yielded lead(II) complexes. researchgate.net The synthesis of such complexes typically involves the reaction of the triazine ligand with a suitable lead(II) salt, such as lead(II) bromide or lead(II) acetate (B1210297), in a solvent like ethanol (B145695) or methanol. The reaction mixture is often stirred at room temperature or gently heated to facilitate the complexation.

While direct synthesis of a lead(II) complex with "1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-" is not extensively documented in the reviewed literature, the established reactivity of similar 1,2,4-triazine ligands strongly suggests its capability to act as a ligand in a similar fashion. The coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions and the stoichiometry of the reactants. The resulting complexes are often crystalline materials, allowing for detailed structural analysis. The general synthetic approach for forming a lead(II) complex with a 1,2,4-triazine ligand is outlined in the table below.

| Step | Procedure | Purpose |

| 1 | Dissolve the 1,2,4-triazine ligand in a suitable organic solvent (e.g., ethanol, methanol, or DMF). | To ensure the ligand is fully available for reaction. |

| 2 | Dissolve the lead(II) salt (e.g., PbBr₂, Pb(OAc)₂) in the same or a compatible solvent. | To provide the metal center for coordination. |

| 3 | Mix the ligand and metal salt solutions, typically in a specific molar ratio. | To initiate the complexation reaction. |

| 4 | Stir the reaction mixture, possibly with gentle heating, for a set period. | To ensure the reaction goes to completion. |

| 5 | Cool the solution and allow for the crystallization of the product. | To isolate the metal complex in a pure, crystalline form. |

| 6 | Filter, wash with a suitable solvent, and dry the resulting crystals. | To purify the synthesized complex. |

This general procedure, with minor modifications, would likely be applicable for the synthesis of lead(II) complexes featuring "1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-" as a ligand.

Spectroscopic and Structural Characterization of Coordination Compounds

The coordination compounds resulting from the reaction of "1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-" with metal ions would be characterized using a suite of spectroscopic and structural techniques to elucidate their properties. Based on studies of similar 1,2,4-triazine complexes, the following analytical methods would be employed. nih.govacademie-sciences.frmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the triazine ligand to the metal center. The C=N and N=N stretching vibrations of the free 1,2,4-triazine ring typically appear at specific wavenumbers. Upon coordination to a metal ion, these bands are expected to shift to lower frequencies, indicating a change in the bond order due to the donation of electron density from the nitrogen atoms to the metal. academie-sciences.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the 4-chlorophenyl rings and the triazine core would be compared to those of the free ligand. Changes in these chemical shifts upon complexation can provide insights into the coordination environment and the electronic effects of the metal ion on the ligand.

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes would provide information about the electronic transitions within the molecule. Transitions can be ligand-centered (π-π*), metal-centered, or involve charge transfer between the ligand and the metal (LMCT or MLCT). These spectra are crucial for understanding the photophysical properties of the complexes. nih.gov

A summary of expected characterization data for a hypothetical metal complex of "1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-" is presented below, based on data for analogous compounds.

| Technique | Expected Observations | Information Gained |

| IR Spectroscopy | Shift of C=N and N=N stretching vibrations to lower wavenumbers. | Confirmation of ligand coordination to the metal center. |

| NMR Spectroscopy | Changes in the chemical shifts of aromatic protons and carbons. | Elucidation of the solution-state structure and electronic effects. |

| X-ray Diffraction | Determination of bond lengths, bond angles, and coordination geometry. | Definitive solid-state structure and packing information. |

| UV-Vis Spectroscopy | Absorption bands corresponding to π-π* and charge transfer transitions. | Understanding of the electronic and photophysical properties. |

Materials Science Applications

The inherent properties of the "1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-" scaffold, such as its electron-deficient nature and rigid, planar structure, make it a promising candidate for various applications in materials science. While direct applications of this specific compound are not widely reported, the broader class of triazine derivatives has been extensively explored for their utility in electronic and optical materials.

Development for Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Triazine-based materials are well-regarded for their use in organic light-emitting diodes (OLEDs), often serving as electron-transporting materials (ETMs) or as hosts for phosphorescent emitters. nih.govresearchgate.netsnu.ac.krrsc.org The electron-deficient 1,2,4-triazine core facilitates efficient electron injection and transport, which is a crucial characteristic for high-performance OLEDs. The presence of the two 4-chlorophenyl groups in "1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-" would further enhance its electron-accepting properties, potentially leading to a low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level. This would make it a suitable candidate for an ETM, helping to balance charge transport within the device and improve recombination efficiency.

Furthermore, triazine derivatives have been incorporated into the design of thermally activated delayed fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies in OLEDs. researchgate.net The rigid structure of "1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-" could be a valuable building block in the design of novel TADF materials.

Exploration of Non-Linear Optical (NLO) Characteristics

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.netresearchgate.net The NLO response of a molecule is often associated with a large change in dipole moment upon excitation, which is typically found in molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system. While "1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-" is primarily an electron-accepting molecule, its extended π-system and the potential for creating donor-acceptor architectures by further functionalization make it an interesting candidate for NLO studies. Research on other triazine derivatives has shown that they can exhibit significant first hyperpolarizability, a key measure of NLO activity. nih.gov

Application as Luminescent Materials and Phosphorescent Probes

The conjugated aromatic system of "1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-" suggests that it is likely to exhibit luminescence. Many heterocyclic compounds containing triazine or triazole rings are known to be highly fluorescent or phosphorescent. nih.govnih.gov The emission properties can be tuned by modifying the substituents on the triazine core. The presence of heavy chlorine atoms in "1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-" could potentially enhance spin-orbit coupling, which may favor phosphorescence. This could make the compound a candidate for use as a phosphorescent probe for sensing applications, where changes in the emission signal can be correlated to the presence of specific analytes. For instance, BODIPY-based fluorescent probes have been developed for detecting reactive oxygen species, and the versatile chemistry of triazines could be similarly exploited. mdpi.com

Potential in Dye-Enhanced Solar Cells

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on a sensitizer (B1316253) dye to absorb light and inject electrons into a semiconductor material, typically titanium dioxide (TiO₂). nih.gov The design of efficient sensitizer dyes is critical for the performance of DSSCs. Studies on other 1,2,4-triazine derivatives have shown their potential for use in DSSCs. nih.gov These studies suggest that the triazine core can act as an effective electron acceptor and anchoring group to the TiO₂ surface.

In a typical D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) dye architecture, "1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-" could potentially function as the acceptor component. The electron-withdrawing nature of the triazine ring and the chlorophenyl groups would facilitate electron injection into the conduction band of the semiconductor. Theoretical calculations on similar 1,2,4-triazine systems have indicated that the HOMO and LUMO energy levels can be favorably aligned for efficient charge transfer processes in DSSCs. nih.gov

Corrosion Inhibition Properties

The 1,2,4-triazine nucleus is recognized for its potential as a corrosion inhibitor, a property attributed to the presence of multiple nitrogen atoms which can act as adsorption centers on metal surfaces. While specific studies on the corrosion inhibition properties of 5,6-bis(4-chlorophenyl)-1,2,4-triazine are not extensively documented in publicly available literature, the behavior of analogous compounds provides significant insights into its potential efficacy.

Triazine derivatives generally function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. e3s-conferences.org This adsorption can be a combination of physical (electrostatic) and chemical interactions, where the lone pair electrons of the nitrogen atoms and the π-electrons of the triazine and phenyl rings coordinate with the vacant d-orbitals of the metal. e3s-conferences.orgresearchgate.net The presence of the two 4-chlorophenyl groups is expected to influence the electronic properties and steric factors of the molecule, which in turn affects the adsorption process and the stability of the protective layer.

Research on related compounds, such as pyranopyrazole derivatives bearing a 4-chlorophenyl group, has demonstrated effective corrosion inhibition for mild steel in acidic solutions. researchgate.net For instance, 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (ACPC) showed significant inhibition efficiency. researchgate.net Similarly, studies on 5-(4-chlorophenyl)-1H-tetrazole revealed it to be a good mixed-type inhibitor for mild steel in HCl, with its adsorption following the Langmuir isotherm. bhu.ac.in These findings suggest that the chlorophenyl moiety contributes effectively to the inhibitory action.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard methods to evaluate such inhibitors. nih.govbiointerfaceresearch.com Polarization studies on related triazine inhibitors indicate they often behave as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net

Table 1: Corrosion Inhibition Data for Compounds Structurally Related to 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-

| Inhibitor Compound | Metal/Medium | Max. Inhibition Efficiency (%) | Inhibitor Type | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|

| 5-(4-chlorophenyl)-1H-tetrazole (Cl-PTZ) | Mild Steel / 1M HCl | >90% at 500 ppm | Mixed-Type | Langmuir | bhu.ac.in |

| 6-amino-4-(4-chlorophenyl)-...-pyranopyrazole (ACPC) | Mild Steel / 15% HCl | 94.6% at 300 ppm | Mixed-Type | Langmuir | researchgate.net |

| Hexahydro-1,3,5-p-tolyl-s-triazine (Inh-2) | Mild Steel / 1N HCl | Not Specified | Mixed-Type | Not Specified | researchgate.net |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel / 1M HCl | >90% | Not Specified | Not Specified | nih.gov |

Analytical Chemistry Applications

Precolumn derivatization is a technique used in HPLC to enhance the detectability and improve the chromatographic properties of analytes that lack a suitable chromophore or fluorophore. nih.govnih.gov While direct applications of 5,6-bis(4-chlorophenyl)-1,2,4-triazine as a derivatizing reagent are not prominent in the literature, the closely related compound 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) has been successfully employed for this purpose.